

solid-phase synthesis of RNA containing N4-Acetyl-2'-O-methylcytidine

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Compound of Interest

Compound Name: **N4-Acetyl-2'-O-methylcytidine**

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An Application Note on the Solid-Phase Synthesis of RNA containing **N4-Acetyl-2'-O-methylcytidine**

For Researchers, Scientists, and Drug Development Professionals

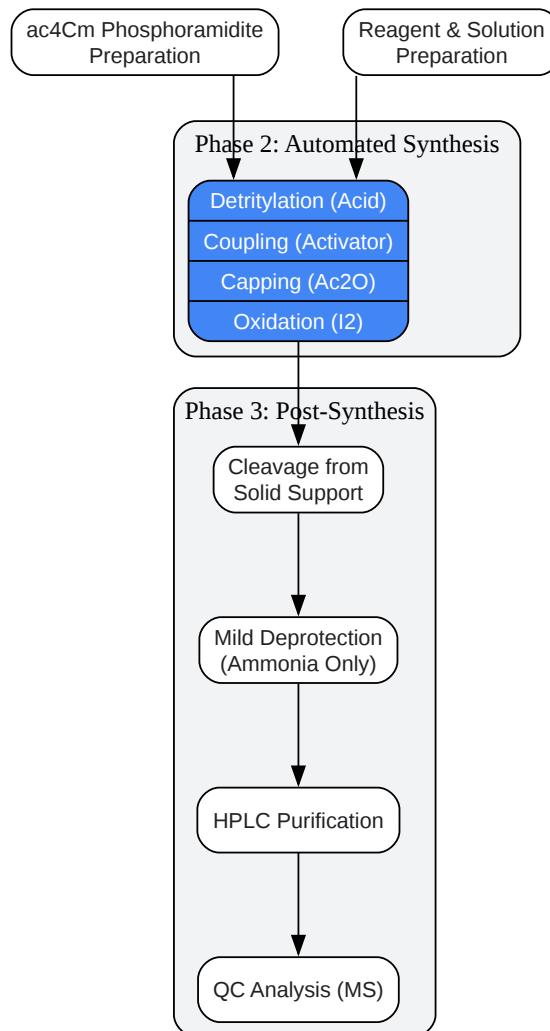
Abstract

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation.^{[1][2]} Its 2'-O-methylated counterpart, **N4-Acetyl-2'-O-methylcytidine** (ac4Cm), combines two significant modifications known to influence the structural and functional properties of RNA. The chemical synthesis of RNA oligonucleotides containing ac4C and its derivatives is challenging due to the lability of the N4-acetyl group under standard alkaline deprotection conditions used in solid-phase synthesis.^[3] ^[4] This document provides a detailed protocol for the successful solid-phase synthesis of RNA containing **N4-Acetyl-2'-O-methylcytidine** using phosphoramidite chemistry, with a focus on a modified deprotection strategy to preserve the integrity of the acetyl modification.

Principle of the Method

The synthesis of RNA containing **N4-Acetyl-2'-O-methylcytidine** is achieved using the phosphoramidite method on an automated solid-phase synthesizer.^{[5][6]} The process involves the sequential addition of 5'-DMT, 2'-O-protected phosphoramidite monomers to a growing RNA chain attached to a solid support, typically controlled pore glass (CPG).^{[7][8]} The key to successfully incorporating the acid- and base-labile ac4Cm modification is the use of an

orthogonal protection strategy and a final deprotection step that avoids harsh nucleophilic conditions which can cleave the N4-acetyl group.[3][9]



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Figure 1. Overall workflow for solid-phase synthesis of ac4Cm-RNA.

Materials and Reagents

High-purity reagents are essential for maximizing synthesis yield and fidelity.[10] Anhydrous solvents and reagents should be used, and moisture should be rigorously excluded throughout the synthesis process.[11]

Reagent	Purpose	Recommended Grade/Supplier
Phosphoramidites		
N4-Acetyl-2'-O-methylcytidine	Monomer for ac4Cm incorporation	Custom synthesis or specialized supplier
CE Phosphoramidite		
A, G, C, U (2'-O-Me or 2'-O-TBDMS) CE Phosphoramidites	Standard RNA monomers	High purity, DNA/RNA synthesis grade
Solid Support		
Controlled Pore Glass (CPG)	Solid phase for synthesis initiation	500Å or 1000Å, pre-loaded or universal
Synthesis Reagents		
Anhydrous Acetonitrile (ACN)	Solvent for phosphoramidites and activator	DNA/RNA synthesis grade (<30 ppm H ₂ O)
Dichloroacetic Acid (DCA) in Dichloromethane (DCM)	Detritylation agent (removes 5'-DMT)	3% (v/v) solution
5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)	Activator for coupling reaction	0.25 M in ACN
Acetic Anhydride / N-Methylimidazole	Capping A: Acetylates unreacted 5'-OH groups	Standard capping solution
Iodine (I ₂) in THF/Pyridine/H ₂ O	Oxidizer: Converts phosphite to phosphate	0.02 - 0.1 M solution
Post-Synthesis Reagents		
Ammonium Hydroxide (NH ₄ OH)	Cleavage and deprotection	28-30% aqueous solution, ACS grade
Triethylammonium acetate (TEAA)	HPLC buffer component	1.0 M solution, HPLC grade
Acetonitrile (ACN)	HPLC mobile phase	HPLC grade

Experimental Protocols

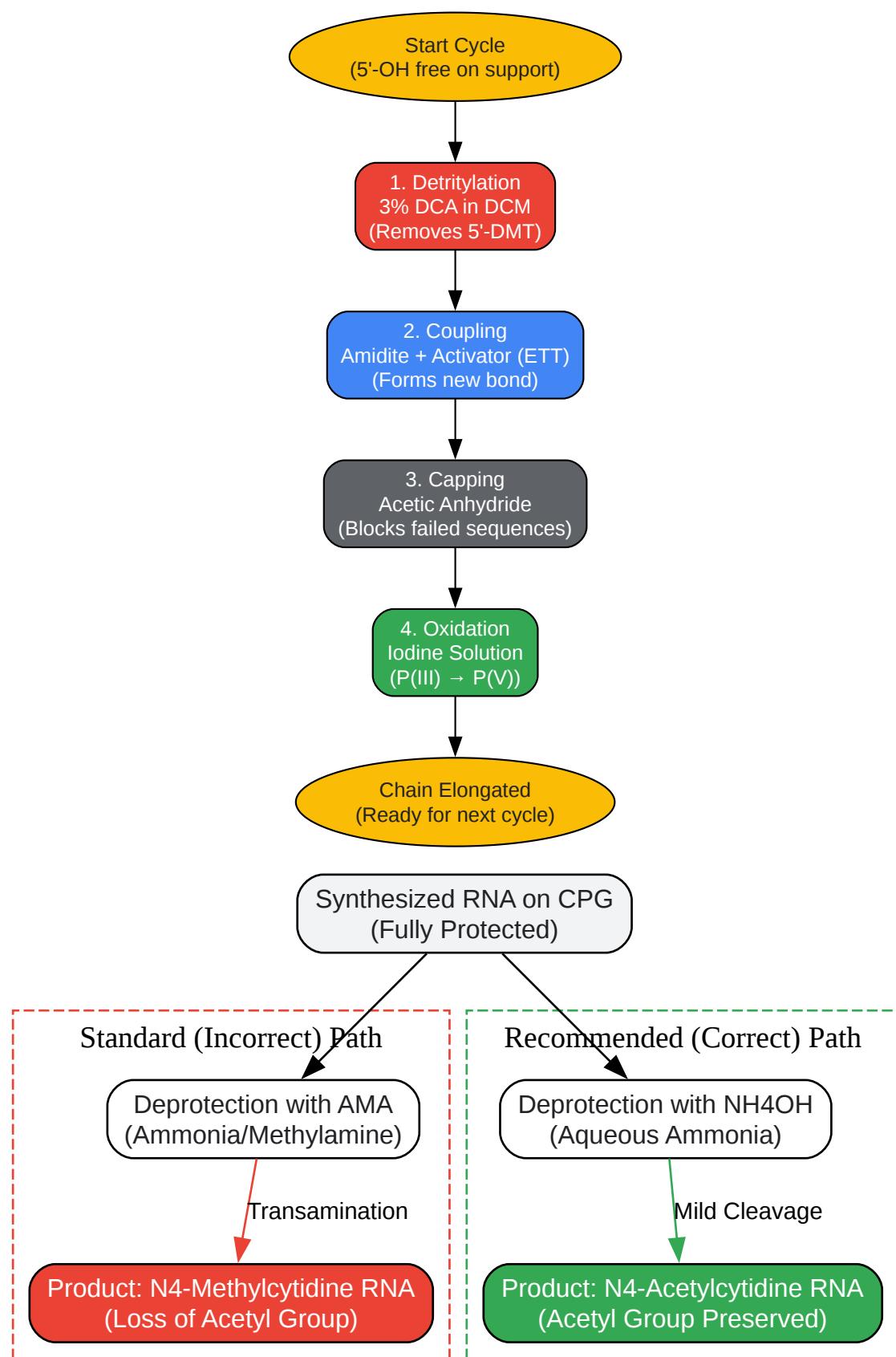
Protocol 1: Preparation of N4-Acetyl-2'-O-methylcytidine Phosphoramidite

The required ac4Cm phosphoramidite is not commonly available and may need to be synthesized. A plausible route starts from commercially available 5'-O-DMT-2'-O-methylcytidine.

- Protection of N4-amino group: Dissolve 5'-O-DMT-2'-O-methylcytidine in anhydrous pyridine. Cool the solution to 0°C.
- Add acetic anhydride dropwise and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
- Quench the reaction with methanol and remove the solvent under reduced pressure.
- Purify the resulting 5'-O-DMT-**N4-acetyl-2'-O-methylcytidine** by silica gel chromatography.
- Phosphitylation: Dissolve the purified product in anhydrous dichloromethane.
- Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.^[9]
- Stir the reaction under an argon atmosphere at room temperature for 2-24 hours until completion (monitored by ^{31}P NMR or TLC).
- Purify the final phosphoramidite product by silica gel chromatography and dry it under high vacuum. Confirm structure and purity via NMR and mass spectrometry.

Protocol 2: Automated Solid-Phase RNA Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer. The ac4Cm phosphoramidite is installed on the synthesizer as a modified base. All phosphoramidites should be dissolved in anhydrous acetonitrile to a concentration of 0.1 M.^[7]

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